molecular formula C19H14N2O7S B3645716 (5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3645716
M. Wt: 414.4 g/mol
InChI Key: YWHBSLWZTJXTMG-LZYBPNLTSA-N
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Description

(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a methoxybenzodioxole moiety, a nitrobenzyl group, and a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 7-methoxy-1,3-benzodioxole-5-carbaldehyde with 3-nitrobenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with thiazolidine-2,4-dione under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is unique due to its combination of a methoxybenzodioxole moiety, a nitrobenzyl group, and a thiazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7S/c1-26-14-6-12(7-15-17(14)28-10-27-15)8-16-18(22)20(19(23)29-16)9-11-3-2-4-13(5-11)21(24)25/h2-8H,9-10H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHBSLWZTJXTMG-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

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